4-Aminoisoquinoline
Overview
Description
4-Aminoquinolines are a class of compounds that have been historically significant in the field of synthetic chemotherapeutics, particularly for the treatment and prophylaxis of malaria. Chloroquine, a notable member of this class, has been highly effective and well-tolerated, but the emergence of resistant strains of the malarial parasite has necessitated the development of new synthetic alternatives .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives has been approached through various methods. One such method involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, resulting in a series of derivatives confirmed by NMR and FAB-MS spectral and elemental analyses . Another approach for the synthesis of 4-aminoquinolines starts from substituted anthranilonitriles, using a three-step process that includes condensation, cyclization in superacidic conditions, and treatment with NaOEt in ethanol . Additionally, a metal-free synthesis of multisubstituted 1-aminoisoquinoline derivatives has been reported, which employs a simple reaction of a 4 H -pyran derivative with secondary amines . Moreover, palladium catalysis has been identified as a mild and convenient alternative to traditional SNAr chemistry for assembling 4-aminoquinolines .
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline derivatives has been elucidated through various spectroscopic techniques. For instance, the structures of synthesized 4-aminoquinoline derivatives were confirmed by NMR and FAB-MS spectral and elemental analyses . Theoretical investigations have also been conducted to understand the reactive species during the cyclization process of synthesis . Furthermore, crystal structural analyses of 1-aminoisoquinoline derivatives have revealed that their solid-state emissions originate from twisted molecular conformations and loose stacking arrangements .
Chemical Reactions Analysis
The chemical reactivity of 4-aminoquinolines has been explored in the context of their potential as antimalarial and anticancer agents. For example, the synthesis of 4-aminoquinoline derivatives has been tailored to enhance their cytotoxic effects on human breast tumor cell lines, with some compounds showing potent activity . Additionally, the reactivity of isoquinolinequinones with various substituents has been evaluated for their cytotoxic activity against several human tumor cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinolines are influenced by their molecular structure. The dual-state emissions of 1-aminoisoquinoline derivatives, exhibiting strong blue fluorescence in solution and solid-state blue fluorescence with high quantum yields, are a result of their molecular conformations . The protonation behavior of aminomethyl-1,2,3,4-tetrahydroisoquinolines has been investigated, showing substantial monoprotonation at physiological pH . These properties are critical for their pharmacological applications and are taken into consideration during the drug development process .
Scientific Research Applications
Antimalarial Drug Development
4-Aminoisoquinolines (4AQ) are significant in the development of antimalarial drugs. Research has focused on understanding their mechanism of action, structure-activity relationships (SAR), and developing new compounds with enhanced efficacy against malaria, particularly chloroquine-resistant strains of Plasmodium falciparum. These efforts have led to promising new antimalarial candidates (O’Neill et al., 2006). Another study highlights the importance of the quinoline ring in antimalarial drugs and introduces novel synthetic analogues of chloroquine and amodiaquine, showing potential for next-generation antimalarial therapies (Parhizgar & Tahghighi, 2017).
Synthesis and Fluorescence Applications
A study describes the metal-free synthesis of multisubstituted 1-aminoisoquinoline derivatives, revealing their potential in developing solid-state fluorescent materials due to their dual-state emissions. This research opens new possibilities for using isoquinoline structures in fluorescent materials (Zhang et al., 2020).
Cancer Research and Drug Development
5-Aminoisoquinoline (5-AIQ) has been identified as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme overexpressed in various carcinoma cells. The development of radioiodinated 5-AIQ offers a highly specific tracer for targeting PARP-1 in colorectal carcinoma cells, indicating its potential in cancer diagnosis and therapy (El-Hamoly et al., 2020). Another research paper discusses the synthesis of aminoisoquinoline-5,8-quinones bearing α-amino acids, evaluated for their cytotoxic activity against cancer cell lines, revealing their significant potential as anticancer agents (Valderrama et al., 2016).
Development of 4-Aminoquinoline Based Sensors
A study in 2022 reviews the advancements in electrochemical sensors for 4-aminoquinoline drugs, emphasizing their importance in detecting these drugs in biological and environmental samples. This research underlines the sensitivity and efficiency of electrochemical methods in drug analysis (Matrouf et al., 2022).
Kinase Inhibitors and Anticancer Applications
4-Aminoquinazoline derivatives, having applications in medicinal chemistry, have been demonstrated as specific kinase inhibitors. They are used in the treatment of various cancers, including lung, breast, and prostate cancers. This highlights the role of 4-aminoquinazoline in developing target-specific anticancer therapies (Das & Hong, 2019).
Safety And Hazards
Future Directions
The future directions of 4-Aminoisoquinoline research could involve the development of new synthesis methods, as well as the exploration of its derivatives for various applications. For instance, a transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones has been developed recently .
properties
IUPAC Name |
isoquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIUXVGHQFJYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178351 | |
Record name | 4-Isoquinolylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoquinoline | |
CAS RN |
23687-25-4 | |
Record name | 4-Isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23687-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023687254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isoquinolylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isoquinolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX5SYG47SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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